4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile
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Overview
Description
4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an appropriate nitrile oxide.
Etherification: The methoxy and ethoxy groups are introduced via nucleophilic substitution reactions, often using alkyl halides in the presence of a base.
Nitrile Introduction: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Amines are the primary products.
Substitution: A variety of substituted derivatives can be obtained, depending on the nucleophile used.
Scientific Research Applications
4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol
Uniqueness
4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-ethoxybenzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C18H14BrN3O3 |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-ethoxybenzonitrile |
InChI |
InChI=1S/C18H14BrN3O3/c1-2-23-16-9-12(10-20)3-8-15(16)24-11-17-21-18(22-25-17)13-4-6-14(19)7-5-13/h3-9H,2,11H2,1H3 |
InChI Key |
ZMFJHTYCWMPEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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